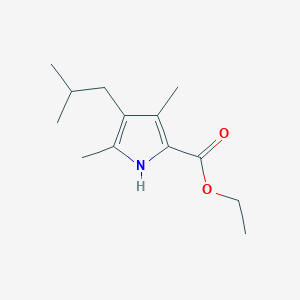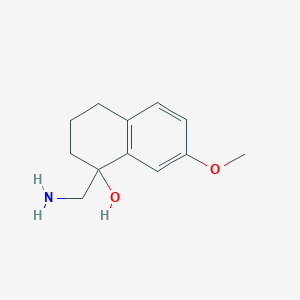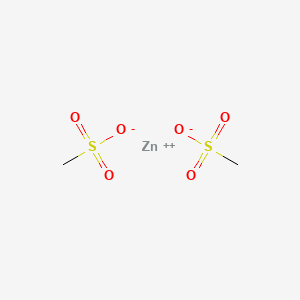
Methanesulfonic acid, zinc salt
Descripción general
Descripción
Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form . Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid .
Synthesis Analysis
The first commercial production of MSA was based on oxidation of dimethylsulfide by O2 from air . In 1967, the Pennwalt Corporation developed a different process for dimethylsulfide oxidation using chlorine, followed by extraction-purification . In 2022 this chlorine-oxidation process was used only by Arkema (France) for making high-purity MSA .Molecular Structure Analysis
The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH .Chemical Reactions Analysis
MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals . MSA is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources .Physical and Chemical Properties Analysis
MSA is a very strong acid (pKa = −1.9). It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
33684-80-9 |
|---|---|
Fórmula molecular |
C2H6O6S2Zn |
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
zinc;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
MKRZFOIRSLOYCE-UHFFFAOYSA-L |
SMILES canónico |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

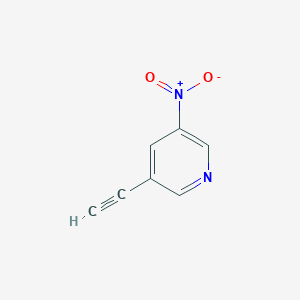



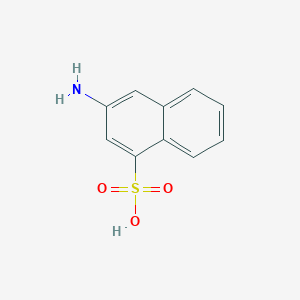
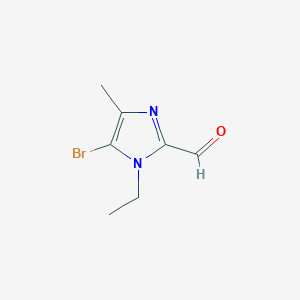

![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)
![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)
